Structural Elucidation and NMR Spectral Analysis of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine
Structural Elucidation and NMR Spectral Analysis of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine
Abstract: N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (CAS: 946728-68-3) is a complex polyfunctional molecule featuring an electron-rich aromatic core and a flexible aliphatic side chain. Such structural motifs are highly relevant in drug development, often serving as critical pharmacophores in kinase inhibitors and anti-arrhythmic agents. This whitepaper provides a comprehensive, causality-driven guide to the structural elucidation of this compound using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, grounded in empirical additivity rules and self-validating experimental protocols.
Structural Causality and Electronic Effects
To accurately assign the chemical shifts of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine, one must first understand the competing inductive (-I) and resonance (+R) effects governing its microenvironment.
The molecule consists of a 2-amino-5-methylphenoxy core attached to an N,N-diethylaminoethoxy side chain. The aromatic ring is highly electron-rich due to the synergistic electron-donating effects of the amino (-NH2) and phenoxy (-O-R) substituents.
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Resonance Shielding (+R): The -NH2 group at C2 strongly shields the ortho (C3) and para (C5) positions by donating lone-pair electron density into the aromatic π -system. The -O-R group at C1 similarly shields its ortho (C2, C6) and para (C4) positions.
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Inductive Deshielding (-I): In the aliphatic chain, the electronegative oxygen atom pulls electron density away from the adjacent methylene group (O-CH2), resulting in significant downfield deshielding. The tertiary amine exerts a weaker -I effect on the adjacent N-CH2 groups.
By applying empirical additivity rules (e.g., Pretsch rules) , we can predict the exact resonance frequencies of these nuclei, transforming raw data into a logical, causality-driven structural map.
Spectral Data Presentation
The following tables summarize the expected quantitative NMR data synthesized from functional group microenvironments and established chemical shift databases .
Table 1: 1H NMR Chemical Shifts (400 MHz, CDCl3)
| Proton | Shift ( δ , ppm) | Multiplicity | Integration | J -Coupling (Hz) | Causality & Assignment |
| H-6 | 6.70 | d | 1H | 2.0 | Aromatic CH (ortho to O-R, shielded by +R of oxygen). |
| H-4 | 6.60 | dd | 1H | 8.0, 2.0 | Aromatic CH (meta to O-R, ortho to CH3). |
| H-3 | 6.50 | d | 1H | 8.0 | Aromatic CH (ortho to NH2, heavily shielded by +R of nitrogen). |
| O-CH2 | 4.05 | t | 2H | 6.0 | Aliphatic CH2 (Deshielded by adjacent electronegative oxygen). |
| NH2 | 3.80 | br s | 2H | - | Amine protons (Broad due to quadrupolar relaxation; exchangeable). |
| N-CH2 | 2.85 | t | 2H | 6.0 | Aliphatic CH2 (Main chain, adjacent to tertiary amine). |
| N(CH2CH3)2 | 2.65 | q | 4H | 7.2 | Ethyl CH2 (Adjacent to tertiary amine). |
| Ar-CH3 | 2.22 | s | 3H | - | Aromatic methyl (Slightly shielded compared to standard toluene). |
| N(CH2CH3)2 | 1.05 | t | 6H | 7.2 | Ethyl CH3 (Terminal methyls of the diethylamine group). |
Table 2: 13C NMR Chemical Shifts (100 MHz, CDCl3)
| Carbon | Shift ( δ , ppm) | Type | Causality & Assignment |
| C1 | 146.5 | Cq | Aromatic C-O (Strongly deshielded by direct oxygen attachment). |
| C2 | 133.5 | Cq | Aromatic C-NH2 (Deshielded by direct nitrogen attachment). |
| C5 | 128.4 | Cq | Aromatic C-CH3 (Standard alkyl-substituted aromatic carbon). |
| C4 | 122.8 | CH | Aromatic CH (para to O-R). |
| C3 | 117.2 | CH | Aromatic CH (ortho to NH2, shielded). |
| C6 | 116.5 | CH | Aromatic CH (ortho to O-R, shielded). |
| O-CH2 | 67.5 | CH2 | Aliphatic C-O (Deshielded by -I effect of oxygen). |
| N-CH2 | 52.4 | CH2 | Aliphatic C-N (Main chain). |
| N(CH2CH3)2 | 47.8 | CH2 | Aliphatic C-N (Ethyl groups). |
| Ar-CH3 | 21.0 | CH3 | Aromatic methyl. |
| N(CH2CH3)2 | 12.2 | CH3 | Aliphatic methyl (Ethyl groups). |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must be treated as a self-validating system. The following step-by-step methodology incorporates internal checks to verify the integrity of the data .
Step 1: Sample Preparation
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Weigh 15–20 mg of highly purified N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine.
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Dissolve the analyte completely in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).
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Filter the solution through a glass-wool plug into a standard 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.
Step 2: Instrument Tuning and Shimming
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Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear probe.
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Lock the spectrometer to the deuterium resonance of CDCl3 (7.26 ppm for 1H, 77.16 ppm for 13C).
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Perform automated or manual gradient shimming. Validation Check: Ensure the TMS peak exhibits a line width at half-height ( W1/2 ) of <1.0 Hz.
Step 3: 1H and 13C Acquisition
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1H NMR: Acquire 16–32 scans using a 30° pulse angle. Set the relaxation delay (D1) to 2.0 seconds. Causality: A D1 of at least 5×T1 (longitudinal relaxation time) ensures complete relaxation of all proton spins, making the integration values strictly quantitative.
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13C NMR: Acquire 1024–2048 scans using a standard proton-decoupled sequence (e.g., zgpg30).
Step 4: Self-Validation via D2O Exchange
To definitively distinguish the primary amine (-NH2) protons from the aliphatic multiplets, perform a D2O shake:
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Add 1–2 drops of Deuterium Oxide (D2O) directly into the NMR tube.
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Shake the tube vigorously for 30 seconds to facilitate rapid proton-deuterium exchange at the heteroatom ( R−NH2+2D2O⇌R−ND2+2HDO ).
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Re-acquire the 1H NMR spectrum.
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Validation Check: The broad singlet at ~3.80 ppm must completely disappear, and a new HDO peak will emerge at ~4.7 ppm. This confirms the assignment of the exchangeable amine protons.
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating NMR acquisition workflow.
Figure 1: Self-validating NMR acquisition workflow for structural elucidation.
References
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]
